Benzyl 5-fluorofuran-2-carboxylate
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Overview
Description
Benzyl 5-fluorofuran-2-carboxylate is a heterocyclic compound belonging to the furan family. It is characterized by a furan ring substituted with a fluorine atom at the 5-position and a benzyl ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-fluorofuran-2-carboxylate typically involves the fluorodenitration of benzyl 5-nitrofuran-2-carboxylate. A standard procedure includes the use of potassium fluoride and tetraphenylphosphonium bromide in anhydrous sulfolane, heated at 140°C under nitrogen for 2 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Benzyl 5-fluorofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced, although care must be taken to avoid de-fluorination.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Benzyl 5-fluorofuran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Benzyl 5-fluorofuran-2-carboxylate involves its interaction with specific molecular targets. The furan ring and the fluorine atom play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Benzyl 5-nitrofuran-2-carboxylate: Precursor in the synthesis of Benzyl 5-fluorofuran-2-carboxylate.
Furan-2-carboxylic acid derivatives: Share the furan ring structure and exhibit similar chemical properties.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and can influence its interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H9FO3 |
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Molecular Weight |
220.20 g/mol |
IUPAC Name |
benzyl 5-fluorofuran-2-carboxylate |
InChI |
InChI=1S/C12H9FO3/c13-11-7-6-10(16-11)12(14)15-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
CEOXKBUCSHIFFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(O2)F |
Origin of Product |
United States |
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